molecular formula C17H10N2O2 B11850814 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one CAS No. 625438-39-3

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one

Cat. No.: B11850814
CAS No.: 625438-39-3
M. Wt: 274.27 g/mol
InChI Key: CJOAAPNIVBVIOP-UHFFFAOYSA-N
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Description

4-Phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a fused heterocyclic compound comprising a pyran ring annulated to a quinoxaline scaffold, with a phenyl substituent at the 4-position. Its synthesis typically involves condensation reactions, such as the cyclization of β-dicarbonyl derivatives with quinoxaline precursors under acid catalysis . Key structural features include:

  • A fully unsaturated pyran ring fused to the quinoxaline core.
  • A ketone group at the 2-position of the pyran moiety.
  • A phenyl group at the 4-position, influencing electronic and steric properties.

Spectroscopic characterization (e.g., UV-Vis, $ ^1H $ NMR) reveals distinct absorption bands (λmax ~243–418 nm in CHCl3) and tautomeric behavior in solution, as observed in DMSO-d6 or CDCl3 .

Properties

CAS No.

625438-39-3

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

4-phenylpyrano[3,2-b]quinoxalin-2-one

InChI

InChI=1S/C17H10N2O2/c20-15-10-12(11-6-2-1-3-7-11)16-17(21-15)19-14-9-5-4-8-13(14)18-16/h1-10H

InChI Key

CJOAAPNIVBVIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition followed by intramolecular cyclization .

Industrial Production Methods

the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its simplicity, high yields, and absence of metal catalysts .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of pyrano[2,3-b]quinoxalines often involves cyclocondensation strategies. For example:

  • Thermal Cyclocondensation : Heating 4-(1-hydroxyalkyl)-5-nitroquinoxalines with chloroformates generates the pyran ring via intramolecular cyclization. This method yielded derivatives such as 6-alkyloxycarbonyl-5a,6-dihydro-4H-pyrano[2,3-b]quinoxalines (e.g., 4b and 6 ) in moderate yields (45–74%) .

  • Microwave-Assisted Cross-Coupling : Pd-catalyzed Buchwald–Hartwig coupling of brominated thienoquinoxalines with diamines under microwave conditions facilitates the formation of fused pyrroloquinoxalines, a related scaffold .

Cycloaddition Reactions

The pyran ring in 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one participates in hetero-Diels–Alder (HDA) reactions. For instance:

  • With Cyanamide : At 95°C, fused pyrrole-2,3-diones react with cyanamides to form tetracyclic 4H-1,3-oxazines. A representative reaction of FPD 1a with cyanamide 2a yielded 3a (85% isolated yield) .

EntryFPD (R₁)Cyanamide (R₂)ProductYield (%)
3a PhNEt₂3a 85
3b PhMorpholino3b 92
3l OPhPh3l 81

Ring-Opening and Functionalization

  • Retro-HDA and Decarbonylation : Heating 4H-1,3-oxazines (e.g., 3a–i ) at 240°C induces retro-HDA, releasing acyl(imidoyl)ketenes (C ) and cyanamides. These ketenes further react with cyanamides to form substituted 4H-1,3-oxazines (4a–i ) .

  • Acid-Catalyzed Hydrolysis : The lactone ring in pyrano[2,3-b]quinoxalines undergoes hydrolysis in acidic conditions to yield carboxylic acid derivatives, though specific data for 4-phenyl derivatives remain underexplored .

Reaction Optimization Challenges

  • Thermolysis Side Reactions : Solvent-free reactions at 235–240°C often suffer from mass transfer limitations, leading to side products (e.g., compounds H ) and reduced yields (~45% for 4b ) .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce reactivity, while methoxy groups enhance stability and bioactivity .

Spectroscopic Characterization

Key spectral data for pyrano[2,3-b]quinoxaline derivatives include:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.6 ppm, with lactone carbonyls resonating as singlets near δ 160–170 ppm .

  • HRMS : Molecular ion peaks (e.g., m/z 492.1246 for 5a ) confirm structural integrity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one features a unique bicyclic structure that combines elements of pyran and quinoxaline. Its synthesis often involves multi-step chemical reactions, including cyclization and functionalization processes. Recent advancements have highlighted efficient synthetic routes that yield high purity and yield of this compound, facilitating its application in biological studies.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study reported that certain synthesized derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and RPE-1 (retinal pigment epithelium) cells. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Compounds derived from this scaffold have shown effectiveness against a range of bacterial strains, indicating their potential as novel antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Recent studies have explored the antiviral activity of this compound derivatives against various viruses. These compounds have been tested for their efficacy against HIV and other RNA viruses, showing promising results in inhibiting viral replication . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antiviral potency.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, several derivatives of this compound were synthesized and tested for their anticancer effects. The study utilized MTT assays to evaluate cell viability post-treatment. Results indicated that specific modifications to the compound significantly increased its cytotoxicity against MCF-7 cells .

CompoundIC50 (µM)Cell Line
Derivative A12.5MCF-7
Derivative B15.0RPE-1
Derivative C10.0HeLa

Case Study 2: Antimicrobial Efficacy

A series of compounds based on the pyrano[2,3-b]quinoxaline structure were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against S. aureus, indicating strong antibacterial properties .

CompoundMIC (µg/mL)Bacteria
Derivative X5S. aureus
Derivative Y10E. coli

Mechanism of Action

The mechanism of action of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with DNA and proteins .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Core Structure Key Substituents Saturation Reference
4-Phenyl-2H-pyrano[2,3-b]quinoxalin-2-one Pyrano[2,3-b]quinoxaline Phenyl at C4 Fully unsaturated
3,4-Dihydro-2H-pyrano[2,3-b]quinoxalin-2-one Pyrano[2,3-b]quinoxaline None Partially saturated
Pyrrolo[2,3-b]quinoxalin-2-one (2b) Pyrrolo[2,3-b]quinoxaline Ethoxyphenyl group Fully unsaturated
Indolo[2,3-b]quinoxaline derivative Indolo[2,3-b]quinoxaline Enaminone substituents Fully unsaturated
4-(4-Chlorophenyl)-pyrano[2,3-d]pyrimidine-2-one Pyrano[2,3-d]pyrimidine 4-Chlorophenyl, carboxylate groups Fully unsaturated

Key Observations :

  • Saturation : The 3,4-dihydro derivative lacks aromaticity in the pyran ring, enhancing flexibility but reducing conjugation .
  • Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, whereas phenyl groups (as in the target compound) enhance π-π stacking interactions .
  • Core Heterocycles: Pyrano[2,3-b]quinoxaline derivatives exhibit planar fused systems, while indolo or pyrrolo analogs introduce nitrogen-rich environments, altering electronic properties .

Key Observations :

  • The target compound’s synthesis relies on acid-catalyzed –C–C– coupling, a method distinct from base-mediated routes for pyrrolo derivatives .
  • Multicomponent reactions (e.g., ) enable rapid diversification but require precise catalyst control .

Spectroscopic and Tautomeric Behavior

  • UV-Vis Spectra: The target compound shows λmax at 243, 395, and 418 nm in CHCl3, attributed to π→π* transitions in the conjugated system . In contrast, indoloquinoxalines exhibit red-shifted absorptions due to extended conjugation .
  • $ ^1H $ NMR: Tautomerism is observed in CDCl3, with only one tautomeric form dominating in solution for pyranoquinoxalines . Dihydro derivatives lack this behavior due to reduced conjugation .

Biological Activity

4-Phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H10N2O2C_{17}H_{10}N_{2}O_{2}, with a molecular weight of 278.27 g/mol. The structure features a pyranoquinoxaline backbone, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ACOLO205 (Colorectal)0.32Tubulin binding inhibition
Compound BH460 (Lung)0.89Induction of apoptosis via caspase pathway
Compound CHep3B (Liver)0.50CDK1 downregulation and G2/M phase arrest

In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including tubulin binding and downregulation of cell cycle proteins such as cyclin B1 and CDK1 .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study evaluated its effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The DPPH scavenging assay was employed to assess the antioxidant capacity of the compound.

Table 3: Antioxidant Activity Results

CompoundEC50 (mM)
4-Phenyl Compound0.072
BHT (Reference)0.089

The results indicated that the compound exhibits strong antioxidant activity comparable to well-known antioxidants like BHT, making it a promising candidate for further research in oxidative stress-related conditions .

Case Studies

Several case studies have illustrated the therapeutic potential of derivatives based on the pyranoquinoxaline structure:

  • Case Study on Colorectal Cancer : A derivative was shown to significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Case Study on Bacterial Infections : In vivo studies demonstrated that treatment with a specific derivative resulted in a marked reduction in bacterial load in infected mice models.

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